molecular formula C15H17N7O5S3 B193816 Cefmetazole CAS No. 56796-20-4

Cefmetazole

Cat. No.: B193816
CAS No.: 56796-20-4
M. Wt: 471.5 g/mol
InChI Key: SNBUBQHDYVFSQF-HIFRSBDPSA-N
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Mechanism of Action

Target of Action

Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the cell .

Mode of Action

This compound exhibits its bactericidal activity by inhibiting cell wall synthesis. It achieves this through its affinity for PBPs, thereby disrupting the third and final stage of bacterial cell wall synthesis . This interaction with PBPs prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which are crucial for the bacteria’s survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are a major component of the cell wall in bacteria . This disruption in the cell wall synthesis pathway leads to a loss of cell wall integrity, eventually causing cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The optimal dosage may vary depending on the patient’s renal function .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a variety of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of this compound . This compound is usually active against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefmetazole involves several steps:

    Initial Reaction: Sodium hydroxide is dissolved in water, followed by the addition of mercaptoacetic acid and chloroacetonitrile. This mixture undergoes a reaction, after which sodium chloride and ethyl acetate are added.

    Intermediate Formation: 7-MAC is dissolved in methylene dichloride, and an organic base and side-chain solution are added. The mixture is stirred to perform the reaction, leading to phase separation.

    Final Steps: Ferric trichloride is dissolved in ether, and methylene dichloride is added. The product is then added dropwise into this compound acid, and the reaction is carried out for 0.5 to 1 hour. After phase separation and back extraction of alkali liquor, the water phase is reserved, seed crystals are added, and the product is crystallized to obtain this compound acid.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cefmetazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Properties

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56796-39-5 (mono-hydrochloride salt)
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7022756
Record name Cefmetazole
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Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
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Solubility

2.16e+00 g/L
Record name Cefmetazole
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Record name Cefmetazole
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Mechanism of Action

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefmetazole
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CAS No.

56796-20-4
Record name Cefmetazole
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Record name Cefmetazole [USAN:USP:INN]
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Record name Cefmetazole
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Record name Cefmetazole
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Record name Cefmetazole
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Record name CEFMETAZOLE
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Record name Cefmetazole
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URL http://www.hmdb.ca/metabolites/HMDB0014419
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Cefmetazole?

A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature.

Q3: What factors can impact the stability of this compound solutions?

A6: While the abstracts don't provide specific details about this compound solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []

Q4: How is this compound absorbed and distributed in the body?

A7: this compound is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []

Q5: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases this compound serum concentrations and prolongs its elimination half-life. []

Q6: How does renal function impact the pharmacokinetics of this compound?

A9: this compound elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []

Q7: How effective is this compound in treating active syphilis in a rabbit model?

A11: Studies using a rabbit model of syphilis demonstrate that this compound is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests this compound could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.

Q8: What is the efficacy of this compound in treating respiratory tract infections?

A12: Clinical trials have shown this compound to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]

Q9: What are the mechanisms of resistance to this compound?

A14: While this compound is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:

  • Production of beta-lactamases that can hydrolyze this compound. []

Q10: Does cross-resistance exist between this compound and other antibiotics?

A15: Cross-resistance between this compound and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []

Q11: What are the potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound use can be associated with:

  • Gastrointestinal disturbances: Nausea, vomiting, diarrhea []
  • Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]
  • Hematological effects: Eosinophilia, thrombocytopenia (rare) []
  • Hepatotoxicity: Transient elevation of liver enzymes [, ]

Q12: Are there any specific safety concerns regarding this compound use in neonates?

A17: Although generally safe, this compound use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:

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